molecular formula C6H2F5NO3 B1459309 5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1394690-50-6

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1459309
CAS No.: 1394690-50-6
M. Wt: 231.08 g/mol
InChI Key: RTZYVKPIMYRKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H2F5NO3 and its molecular weight is 231.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play pivotal roles in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise subcellular localization of this compound is essential for understanding its biochemical and pharmacological effects.

Properties

IUPAC Name

5-(difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO3/c7-4(8)2-1(5(13)14)3(12-15-2)6(9,10)11/h4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZYVKPIMYRKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(ON=C1C(F)(F)F)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.